2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that contains both a thiazole ring and a fluoropyridine moiety. This compound is of significant interest in the fields of organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid typically involves the reaction of 4-fluoropyridine-2-thiol with α-haloketones under basic conditions. The reaction proceeds through the formation of a thiazole ring via cyclization . The general reaction conditions include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluoropyridine moiety can enhance the compound’s binding affinity and specificity for certain targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic Acid: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid makes it unique compared to its analogs. Fluorine can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H5FN2O2S |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(4-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2S/c10-5-1-2-11-6(3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
CDASYMLPFJQTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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